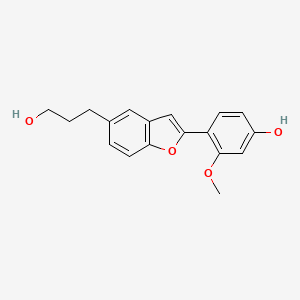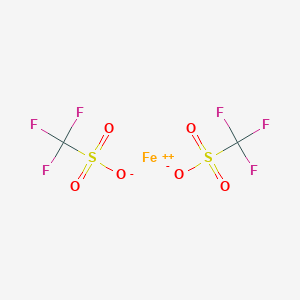
Iron(II) Trifluoromethanesulfonate
描述
Synthesis Analysis
The synthesis of iron(II) trifluoromethanesulfonate involves the reaction of iron metal with triflic acid in acetonitrile. The acetonitrile solvate form is commonly isolated from this reaction, which can further lose acetonitrile molecules under vacuum to form a stable, air-oxidation resistant product (Hagen, 2000).
Molecular Structure Analysis
The molecular structure of iron(II) trifluoromethanesulfonate complexes has been elucidated through various studies, showing the coordination of iron with different ligands. For example, studies have revealed the formation of complexes with tris(pyrazol-1-yl)methane, indicating high-temperature spin transitions accompanied by thermochromism in these compounds (Shakirova et al., 2011).
Chemical Reactions and Properties
Iron(II) trifluoromethanesulfonate serves as an efficient catalyst in various chemical reactions, including the challenging imination of sulfoxides, demonstrating its robustness and efficiency in facilitating sulfur imination reactions (Mancheño et al., 2009). Its catalytic capabilities are also highlighted in the synthesis of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction, showcasing its utility in one-pot conditions with high atom economy (Halim et al., 2022).
Physical Properties Analysis
The physical properties of iron(II) trifluoromethanesulfonate complexes have been studied extensively. For instance, the spin-crossover behaviors and the structural changes associated with temperature variations provide insights into the dynamic properties of these compounds, facilitating their application in materials science and molecular electronics (Grunert et al., 2004).
Chemical Properties Analysis
The chemical properties of iron(II) trifluoromethanesulfonate, such as its role in the efficient decomposition of persistent organic pollutants like perfluorooctanoic acid, highlight its potential in environmental remediation applications. The activation of persulfate by iron-modified activated carbon in the presence of iron(II) trifluoromethanesulfonate leads to enhanced degradation and mineralization of pollutants, demonstrating the compound's versatility and utility in addressing environmental challenges (Lee et al., 2020).
科学研究应用
1. Catalyst in Organic Synthesis
Iron(II) trifluoromethanesulfonate functions as a catalyst in various organic synthesis processes. For example, it has been used in the solvent-free synthesis of 3,4-dihydropyrimidinones and their sulfur analogues, as well as 1,4-dihydropyridines via Biginelli and Hantzsch condensation protocols. These reactions highlight its utility in facilitating multi-component coupling and synthesizing heterocyclic compounds (Adibi, Samimi, & Beygzadeh, 2007).
2. In Magnetic Studies
Iron(II) trifluoromethanesulfonate plays a role in the construction of single-molecule magnets. For instance, when combined with transition-metal trifluoromethanesulfonates, it helps create structures that exhibit magnetic behaviors such as antiferromagnetic and ferromagnetic exchange, contributing to advancements in magnetic materials research (Li et al., 2005).
3. In Sulfonylation Reactions
The compound is effective in catalyzing sulfonylation reactions, an important class of aromatic electrophilic substitutions. This application is significant in the field of synthetic organic chemistry, where sulfonyl groups and sulfones are pivotal synthons (Répichet et al., 1999).
4. Imination of Sulfoxides
Iron(II) trifluoromethanesulfonate has been identified as an efficient catalyst for the imination of sulfoxides. This process highlights its role in facilitating the transformation of various sulfoxides and sulfides into sulfoximines and sulfilimines, a reaction of interest in the development of sulfur-containing organic compounds (Mancheño, Dallimore, Plant, & Bolm, 2009).
5. Environmental Applications
Iron(II) trifluoromethanesulfonate has also been used in environmental applications, such as the microwave-hydrothermal decomposition of persistent organic pollutants like perfluorooctanoic acid. This demonstrates its potential in environmental remediation technologies (Lee et al., 2010).
安全和危害
属性
IUPAC Name |
iron(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJLOGNVZGRMGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6FeO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(II) Trifluoromethanesulfonate | |
CAS RN |
59163-91-6 | |
| Record name | Iron(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

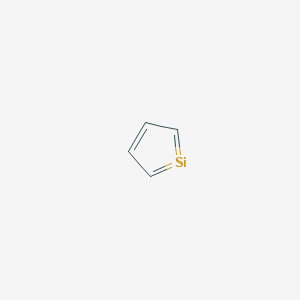
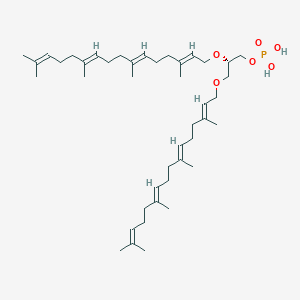
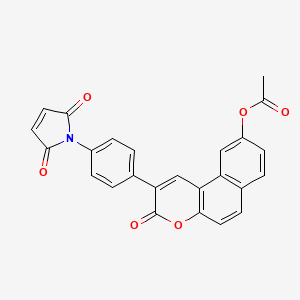
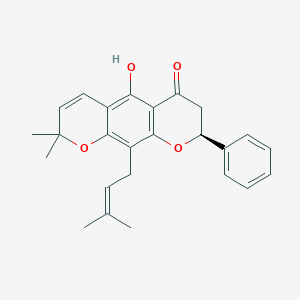
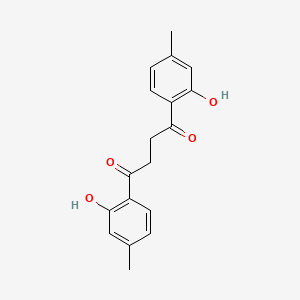
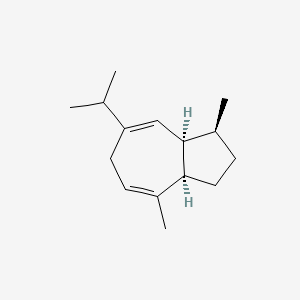
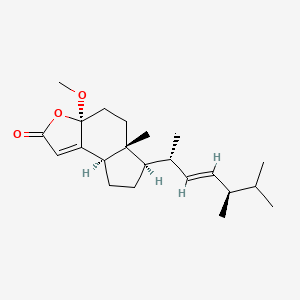
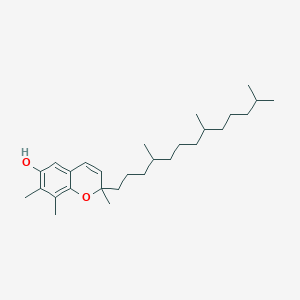
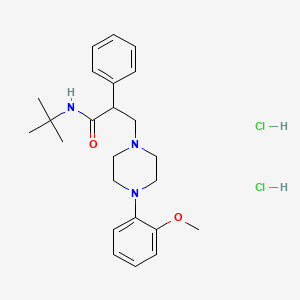
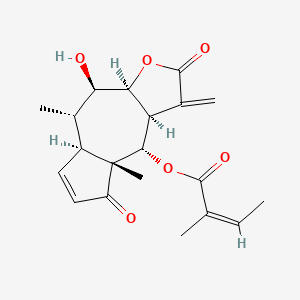
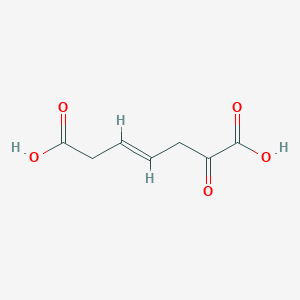
![1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one](/img/structure/B1252503.png)
![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)
